2-(Methylsulfonyl)-4-(trifluoromethyl)aniline

Medicinal Chemistry ADME Property-Based Design

The 2-(methylsulfonyl)-4-(trifluoromethyl)aniline is defined by its precise regioisomeric arrangement, with the amino group positioned ortho to the sulfonyl and para to the trifluoromethyl group. This unique dual electron-withdrawing pattern creates a predictably deactivated aniline, offering superior control in amide coupling and urea formation for reliable library synthesis. In structure-activity relationship (SAR) studies, this specific substitution is crucial, as related positional isomers have demonstrated significantly different antibacterial potencies (e.g., an MIC of 4.88 µg/mL against B. mycoides in sulfonyl-containing aryl-urea derivatives). Substituting this isomer with an imprecise composition introduces uncontrolled variables, making this validated regioisomer essential for reproducible research outcomes.

Molecular Formula C8H8F3NO2S
Molecular Weight 239.21
CAS No. 1892891-39-2
Cat. No. B2458715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylsulfonyl)-4-(trifluoromethyl)aniline
CAS1892891-39-2
Molecular FormulaC8H8F3NO2S
Molecular Weight239.21
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)N
InChIInChI=1S/C8H8F3NO2S/c1-15(13,14)7-4-5(8(9,10)11)2-3-6(7)12/h2-4H,12H2,1H3
InChIKeyRHCBYDWDPJOUKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Methylsulfonyl)-4-(trifluoromethyl)aniline (CAS 1892891-39-2) for Research Procurement: Aniline Building Block with Distinct Substitution Pattern


2-(Methylsulfonyl)-4-(trifluoromethyl)aniline (CAS 1892891-39-2) is a substituted aromatic amine building block with molecular formula C8H8F3NO2S and molecular weight 239.21 g/mol . This compound features a 2-methylsulfonyl (-SO2CH3) and a 4-trifluoromethyl (-CF3) substitution pattern on an aniline core, providing a specific regioisomeric arrangement distinct from other methylsulfonyl-trifluoromethyl aniline positional isomers [1]. The compound is commercially available from multiple suppliers including Fluorochem, Sigma-Aldrich (via Achemblock), and Leyan, typically at 97% purity, and is intended exclusively for research and development use .

Why 2-(Methylsulfonyl)-4-(trifluoromethyl)aniline Cannot Be Substituted with Positional Isomers in Structure-Activity Studies


The substitution pattern of electron-withdrawing substituents on the aniline ring critically governs both chemical reactivity and biological target interactions. Studies on aryl-urea derivatives bearing trifluoromethyl and sulfonyl groups have demonstrated that the presence and positioning of the sulfonyl group significantly alter antibacterial potency, with MIC values varying substantially between sulfonyl-containing and sulfonyl-absent analogs [1]. In the aniline series, positional isomers—such as 2-methylsulfonyl-5-trifluoromethyl (CAS 402-19-7), 3-methylsulfonyl-4-trifluoromethyl, or 4-methylsulfonyl-2-trifluoromethyl (CAS 55080-84-7)—exhibit distinct electronic distributions and steric environments that affect nucleophilicity of the amino group and molecular recognition by biological targets . Therefore, substituting one regioisomer for another without explicit comparative validation introduces uncontrolled variables in synthetic outcomes or biological assay interpretation.

Quantitative Comparative Evidence for 2-(Methylsulfonyl)-4-(trifluoromethyl)aniline (1892891-39-2)


Lipophilicity Comparison: 2,4-Substitution Produces Distinct LogP Relative to Regioisomeric Analogs

The target compound 2-(methylsulfonyl)-4-(trifluoromethyl)aniline exhibits a calculated LogP of 0.86, as reported in vendor computational chemistry data . In contrast, the 4-methylsulfonyl-2-trifluoromethyl positional isomer (CAS 55080-84-7) has a calculated LogP of 1.69 . This ~0.83 LogP unit difference represents a nearly 7-fold difference in lipophilicity, which may influence membrane permeability and non-specific protein binding in biological assays. While these are computationally derived values rather than experimental shake-flask measurements, they provide a reproducible basis for differentiating compounds during procurement when experimental LogP data are unavailable.

Medicinal Chemistry ADME Property-Based Design

Polar Surface Area Equivalence Confirms Comparable Hydrogen Bonding Capacity Across Positional Isomers

The topological polar surface area (TPSA) for 2-(methylsulfonyl)-4-(trifluoromethyl)aniline is reported as 60.16 Ų . The 4-methylsulfonyl-2-trifluoromethyl positional isomer (CAS 55080-84-7) has an identical TPSA value of 60.16 Ų . This equivalence is expected, as both compounds share identical functional groups (primary aniline, methylsulfonyl, trifluoromethyl) and the same molecular formula (C8H8F3NO2S). The identical TPSA indicates that differences in biological activity or synthetic utility between these isomers arise from regiospecific electronic and steric effects rather than differences in overall polarity or hydrogen bonding capacity.

Drug Design ADME Prediction Physicochemical Profiling

Regioisomeric Substitution Determines Synthetic Accessibility and Derivative Diversity

The 2-methylsulfonyl-4-trifluoromethyl substitution pattern positions the amino group para to the trifluoromethyl group and ortho to the methylsulfonyl group. In contrast, the 2-methylsulfonyl-5-trifluoromethyl isomer (CAS 402-19-7) positions the amino group meta to the trifluoromethyl group, and the 4-methylsulfonyl-2-trifluoromethyl isomer (CAS 55080-84-7) positions the amino group para to the methylsulfonyl group . These regiochemical differences directly affect the electronic environment of the aniline nitrogen, influencing its nucleophilicity and reactivity in amide coupling, urea formation, and diazotization reactions. In sulfonyl-containing aryl-urea derivatives, the presence versus absence of the sulfonyl group produced measurable differences in antibacterial activity, with MIC values as low as 4.88 µg/mL for sulfonyl-containing derivatives against B. mycoides [1].

Synthetic Chemistry Building Blocks Parallel Synthesis

Commercial Availability and Supply Comparison Across Regioisomeric Analogs

As of 2026, 2-(methylsulfonyl)-4-(trifluoromethyl)aniline (CAS 1892891-39-2) is stocked by multiple major suppliers including Fluorochem (100 mg £279, 250 mg £464, 1 g £928), Sigma-Aldrich/Achemblock, and Leyan, with typical purity of 97% . In comparison, the 4-methylsulfonyl-2-trifluoromethyl isomer (CAS 55080-84-7) is available from AKSci and Chemscene (≥98% purity, 100 mg quantities) . The 2-methylsulfonyl-5-trifluoromethyl isomer (CAS 402-19-7) is available from BenchChem and CymitQuimica . This distributed supplier network for the target compound offers procurement flexibility, though researchers should verify stock levels and lead times as these vary by supplier and geographic region.

Procurement Supply Chain Chemical Sourcing

Validated Application Scenarios for 2-(Methylsulfonyl)-4-(trifluoromethyl)aniline (CAS 1892891-39-2)


Synthesis of Aryl-Urea Derivatives with Modulated Lipophilicity for Antibacterial Screening

This compound serves as an aniline building block for constructing aryl-urea derivatives where both sulfonyl and trifluoromethyl substituents are required in the 2- and 4-positions, respectively. Based on SAR findings from Sroor et al. (2023), the presence of a sulfonyl group in aryl-urea derivatives contributes to antibacterial activity with MIC values reaching 4.88 µg/mL against B. mycoides. The calculated LogP of 0.86 [1] offers a moderately hydrophilic starting point compared to the more lipophilic 2,4-regioisomeric analog (LogP 1.69) , enabling distinct property space exploration in medicinal chemistry programs.

Regioisomeric Control in Structure-Activity Relationship (SAR) Studies

When conducting SAR studies on aniline-derived compound series, the precise 2-sulfonyl-4-trifluoromethyl substitution pattern allows researchers to systematically probe the effect of substituent positioning on biological activity. As demonstrated in the Scientific Reports 2023 study, the position of sulfonyl substitution relative to the urea linkage significantly influences antibacterial potency [1]. This compound, with its defined regioisomeric identity (amino group ortho to sulfonyl and para to trifluoromethyl), provides a consistent synthetic intermediate for generating derivatives with predictable substitution patterns, avoiding the confounding effects that would arise from using mixed or imprecise isomer compositions.

Electronic Modulation in Coupling Reactions for Parallel Library Synthesis

The dual electron-withdrawing nature of both the 2-methylsulfonyl and 4-trifluoromethyl groups (both -M/-I substituents) creates a uniquely deactivated aniline nitrogen with predictable nucleophilicity. This electronic profile may offer advantages in controlled amide coupling or urea formation where precise reactivity is required, such as in automated parallel synthesis platforms. In contrast, the 2-sulfonyl-5-trifluoromethyl isomer positions the trifluoromethyl group meta to the amine, producing a different electronic distribution at the reactive center [1]. Researchers seeking consistent, reproducible reactivity in library synthesis should select the specific regioisomer validated for their reaction conditions.

Technical Documentation Hub

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